3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-2-ol hydrochloride 3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-2-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 2059971-68-3
VCID: VC4388721
InChI: InChI=1S/C10H14N2O.ClH/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13;/h5H,1-4,6,11H2,(H,12,13);1H
SMILES: C1CCC2=C(C1)C=C(C(=O)N2)CN.Cl
Molecular Formula: C10H15ClN2O
Molecular Weight: 214.69

3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-2-ol hydrochloride

CAS No.: 2059971-68-3

Cat. No.: VC4388721

Molecular Formula: C10H15ClN2O

Molecular Weight: 214.69

* For research use only. Not for human or veterinary use.

3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-2-ol hydrochloride - 2059971-68-3

Specification

CAS No. 2059971-68-3
Molecular Formula C10H15ClN2O
Molecular Weight 214.69
IUPAC Name 3-(aminomethyl)-5,6,7,8-tetrahydro-1H-quinolin-2-one;hydrochloride
Standard InChI InChI=1S/C10H14N2O.ClH/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13;/h5H,1-4,6,11H2,(H,12,13);1H
Standard InChI Key BEBJRQAHIUTZLH-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C=C(C(=O)N2)CN.Cl

Introduction

Chemical Identity and Physicochemical Properties

The compound features a bicyclic tetrahydroquinoline core substituted with an aminomethyl group at position 3 and a hydroxyl group at position 2, stabilized as a hydrochloride salt. Key physicochemical properties include:

PropertyValueSource
IUPAC Name3-(aminomethyl)-5,6,7,8-tetrahydro-1H-quinolin-2-one; hydrochloride
Molecular FormulaC₁₀H₁₅ClN₂O
Molecular Weight214.69 g/mol
SMILESC1CCC2=C(C1)C=C(C(=O)N2)CN.Cl
SolubilityNot fully characterized

The hydrochloride salt enhances stability and solubility in polar solvents, though exact solubility data remain underreported .

Synthesis and Structural Optimization

Structural Analogues and Activity

Modifications at positions 3 and 8 significantly influence bioactivity:

  • 8-Amino Derivatives: Exhibit antiproliferative effects against cancer cells (e.g., HeLa, HT-29) .

  • 3-Substituents: Aminomethyl groups enhance mitochondrial targeting and ROS induction, critical for anticancer activity .

Biological and Pharmacological Activities

Antiproliferative and Anticancer Effects

In vitro studies highlight potent activity against multiple cancer lines:

Cell LineIC₅₀ (μM)MechanismSource
HeLa (Cervix)36 ± 4ROS induction, mitochondrial dysfunction
HT-29 (Colorectal)77 ± 7Cell cycle arrest (G2/M phase)
A2780 (Ovarian)74 ± 3Caspase-3/7 activation

The compound’s ability to exploit cancer cells’ oxidative stress vulnerability makes it a candidate for overcoming multidrug resistance .

Receptor Modulation

Tetrahydroquinoline derivatives act as antagonists for receptors like P2X7 and CXCR4, implicated in inflammation and cancer metastasis . For example:

  • P2X7 Antagonism: Reduces IL-1β release in macrophages, suggesting anti-inflammatory applications .

  • CXCR4 Inhibition: Blocks chemokine-mediated migration of cancer cells (e.g., breast, prostate) .

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